An In-depth Technical Guide to the Chemical Properties of Boc-L-2-Cyanophenylalanine
An In-depth Technical Guide to the Chemical Properties of Boc-L-2-Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of N-α-tert-Butyloxycarbonyl-L-2-cyanophenylalanine (Boc-L-2-Cyanophenylalanine). This non-natural amino acid derivative is a valuable building block in peptide synthesis and drug discovery, enabling the introduction of a cyano-modified phenylalanine residue into peptide chains. The presence of the cyano group can impart unique conformational constraints, enhance biological activity, and serve as a versatile chemical handle for further modifications.[1][2][3]
Core Chemical and Physical Properties
Boc-L-2-Cyanophenylalanine is a white crystalline powder at room temperature.[2] Its core chemical and physical properties are summarized in the table below. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for its use in standard Boc-based solid-phase and solution-phase peptide synthesis methodologies.[4][5][6]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈N₂O₄ | [1][2] |
| Molecular Weight | 290.3 g/mol | [1][2] |
| CAS Number | 216312-53-7 | [1][2] |
| Appearance | White powder | [2] |
| Melting Point | 90 - 97 °C | [1][2] |
| Optical Rotation | [α]D25 = -33 ± 2° (c=1% in MeOH) | [1][2] |
| Purity | ≥ 99% (Chiral HPLC, HPLC) | [1][2] |
| Storage Conditions | 0 - 8 °C | [1][2] |
Solubility: While specific quantitative solubility data for Boc-L-2-Cyanophenylalanine is not readily available in the literature, based on the properties of similar Boc-protected amino acids, it is expected to be soluble in a range of organic solvents.[7]
| Solvent | Expected Solubility |
| Methanol | Soluble |
| Dichloromethane (DCM) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| N-Methyl-2-pyrrolidone (NMP) | Soluble |
| Water | Insoluble |
| Petroleum Ether | Insoluble |
Spectroscopic Data
Detailed spectroscopic data for Boc-L-2-Cyanophenylalanine is not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR data for Boc-L-2-Cyanophenylalanine are not available in the searched literature. For reference, the ¹H NMR spectrum of the closely related N-(tert-Butoxycarbonyl)-L-phenylalanine in CDCl₃ typically shows the tert-butyl protons as a singlet around 1.4 ppm, the β-protons of the phenylalanine side chain as multiplets between 3.0 and 3.2 ppm, the α-proton as a multiplet around 4.6 ppm, and the aromatic protons between 7.2 and 7.3 ppm.[8] For Boc-L-2-Cyanophenylalanine, the aromatic signals would be expected to show a more complex splitting pattern due to the ortho-cyano substitution.
The ¹³C NMR spectrum of N-(tert-Butoxycarbonyl)-L-phenylalanine shows characteristic peaks for the tert-butyl group carbons around 28 ppm, the α-carbon around 54 ppm, the Boc carbonyl carbon around 155 ppm, and the carboxylic acid carbonyl around 176 ppm.[9] The presence of the electron-withdrawing cyano group in Boc-L-2-Cyanophenylalanine would influence the chemical shifts of the aromatic carbons.
Mass Spectrometry (MS): In mass spectrometry, Boc-protected amino acids are known to exhibit characteristic fragmentation patterns due to the labile nature of the Boc group.[1][10] Common fragmentation pathways under electrospray ionization (ESI) include:
-
A neutral loss of isobutylene (56 Da).[10]
-
A neutral loss of the entire Boc group (100 Da).[10]
-
In-source fragmentation, leading to the observation of the deprotected amino acid.[1]
For Boc-L-2-Cyanophenylalanine (MW = 290.3), the expected precursor ions in positive ESI mode would be [M+H]⁺ (m/z 291.1), [M+Na]⁺ (m/z 313.1), and [M+K]⁺ (m/z 329.1). Key fragments in MS/MS would correspond to the loss of the Boc group, resulting in an ion at m/z 191.1.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of Boc-L-2-Cyanophenylalanine and its subsequent use in peptide synthesis. These protocols are based on standard procedures for Boc-amino acids.
3.1. Synthesis of Boc-L-2-Cyanophenylalanine
The synthesis involves the protection of the amino group of L-2-cyanophenylalanine using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[2][11]
Materials and Reagents:
-
L-2-Cyanophenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Acetone
-
Water
-
Triethylamine (Et₃N)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
2(N) Potassium bisulfate (KHSO₄) solution
Procedure:
-
Dissolve L-2-cyanophenylalanine (1 equivalent) in a mixture of acetone and water.
-
Add triethylamine (1.1 equivalents) to the solution and stir until the amino acid is fully dissolved.
-
Cool the reaction mixture in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the acetone under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2(N) KHSO₄ solution.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by crystallization or column chromatography.
The following diagram illustrates the workflow for the synthesis of Boc-L-2-Cyanophenylalanine.
Caption: Synthesis workflow for Boc-L-2-Cyanophenylalanine.
3.2. Peptide Coupling using Boc-L-2-Cyanophenylalanine
Boc-L-2-Cyanophenylalanine can be coupled to the N-terminus of a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. The following is a representative protocol for a manual Boc-SPPS coupling cycle.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-2-Cyanophenylalanine
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.[12]
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIPEA in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x).
-
-
Coupling:
-
In a separate vessel, pre-activate Boc-L-2-Cyanophenylalanine (3 equivalents relative to resin loading) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
The peptide chain can be elongated by repeating steps 2-5.
The following diagram illustrates a typical Boc-SPPS cycle.
Caption: A single cycle of Boc solid-phase peptide synthesis.
Applications in Drug Development and Research
The incorporation of 2-cyanophenylalanine into peptides can significantly impact their properties and biological activity.
-
Conformational Constraint: The cyano group can influence the peptide backbone's conformation, potentially locking it into a bioactive conformation and improving receptor binding affinity.
-
Metabolic Stability: Non-natural amino acids can enhance resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[3]
-
Modulation of Biological Activity: The electronic properties of the cyano group can alter the interaction of the peptide with its biological target, leading to enhanced potency or altered selectivity. Peptides containing modified amino acids have been investigated for a wide range of therapeutic areas, including oncology.
-
Fluorescent Probe: The related p-cyanophenylalanine is a well-established fluorescent probe used to study protein folding, protein-protein interactions, and peptide-membrane interactions.[13][14][15] While the 2-cyano isomer is not typically used for this purpose, the cyano group's spectroscopic properties make it a potential tool for biophysical studies.
Signaling Pathways: Specific signaling pathways modulated by peptides containing 2-cyanophenylalanine are not well-documented in the public domain. However, bioactive peptides, in general, can influence a multitude of signaling pathways. For instance, peptides derived from dietary proteins can activate G-protein coupled receptors like the calcium-sensing receptor (CaSR) to modulate intracellular calcium levels and influence hormone secretion.
The diagram below represents a generalized signaling pathway that can be activated by bioactive peptides.
Caption: Generalized GPCR signaling pathway for bioactive peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Overview of Custom Peptide Synthesis [peptide2.com]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
- 8. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]
- 9. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 12. chempep.com [chempep.com]
- 13. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation during the folding of the N-terminal domain of the ribosomal protein L9 and provides evidence for two-state folding - PubMed [pubmed.ncbi.nlm.nih.gov]
